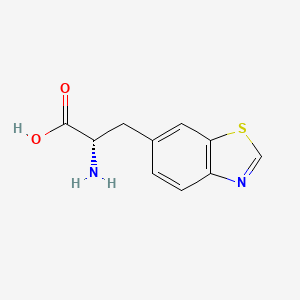
Reactive Yellow 164
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactive Yellow 164 is a synthetic dye belonging to the class of azo dyes, which are widely used in the textile industry for dyeing cellulosic fibers. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings, providing vibrant colors. This compound is known for its bright yellow hue and its ability to form covalent bonds with fibers, resulting in excellent wash and light fastness properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Reactive Yellow 164 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The process typically includes:
Preparation of Diazonium Salt: The aromatic amine is dissolved in water and cooled to 0-5°C. Sodium nitrite is added slowly, followed by hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt solution is added to a solution of the coupling component under alkaline conditions, usually maintained by adding sodium hydroxide or sodium carbonate.
Isolation and Purification: The resulting dye is precipitated, filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Reactive Yellow 164 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo group can be reduced to form aromatic amines.
Substitution: The dye can undergo nucleophilic substitution reactions, particularly at the reactive sites on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone. Reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as sodium dithionite, zinc dust, and iron powder are used under acidic or basic conditions.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols can react with the dye under alkaline conditions.
Major Products Formed:
Oxidation: Products may include nitro compounds, carboxylic acids, and quinones.
Reduction: Aromatic amines are the primary products.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Reactive Yellow 164 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying azo dye degradation and environmental impact. It is also used in the development of new dyeing processes and materials.
Biology: Employed in staining techniques for visualizing cellular components and structures.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing cotton, rayon, and other cellulosic fibers. It is also used in the production of colored inks and coatings.
Mechanism of Action
The mechanism of action of Reactive Yellow 164 involves the formation of covalent bonds with the hydroxyl or amino groups present in the fibers. This covalent bonding ensures that the dye becomes an integral part of the fiber, providing excellent wash and light fastness. The dye molecules interact with the fiber polymer through nucleophilic substitution or addition reactions, depending on the reactive groups present in the dye structure.
Comparison with Similar Compounds
- Reactive Yellow 17
- Reactive Yellow 145
- Reactive Yellow 160A
Comparison: Reactive Yellow 164 is unique due to its specific molecular structure, which provides distinct dyeing properties such as brightness, fastness, and reactivity. Compared to Reactive Yellow 17, this compound offers better wash fastness and higher reactivity with cellulosic fibers. Reactive Yellow 145 and Reactive Yellow 160A are also similar in terms of their application in textile dyeing, but they differ in their molecular structures and specific dyeing properties.
Properties
CAS No. |
106387-52-4 |
|---|---|
Molecular Formula |
C18H34D2O2 |
Molecular Weight |
0 |
Synonyms |
Reactive Yellow 164 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




